molecular formula C21H20N2O2S2 B2728892 (Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 301158-30-5

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Cat. No.: B2728892
CAS No.: 301158-30-5
M. Wt: 396.52
InChI Key: LDALRVXDLIHNSO-AQTBWJFISA-N
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Description

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a thiazolidinone derivative characterized by a benzylidene-substituted thiazolidinone core and an m-tolyl (meta-methylphenyl) propanamide side chain. Its Z-configuration at the benzylidene double bond is critical for spatial arrangement and biological interactions. The compound’s synthesis typically involves condensation of 4-methylbenzaldehyde with a thiazolidinone precursor, followed by coupling with m-tolylamine derivatives . Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural features, such as the thioxo group at position 2 of the thiazolidinone ring and the methyl-substituted benzylidene moiety, may enhance metabolic stability and target binding compared to simpler analogs .

Properties

IUPAC Name

N-(3-methylphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-6-8-16(9-7-14)13-18-20(25)23(21(26)27-18)11-10-19(24)22-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDALRVXDLIHNSO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, a compound featuring a thioxothiazolidin framework, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_2O1_{1}S2_{2}
  • Molecular Weight : 346.47 g/mol
  • Key Functional Groups : Thioxothiazolidin, amide linkage, and aromatic substituents.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxothiazolidin derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
DoxorubicinHCT-1160.57 ± 1.22
Les-6614K56283.20 ± 2.25
This compoundMCF-7TBDTBD

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through various mechanisms, including the inhibition of key cellular pathways involved in proliferation and survival.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DDX3 Helicase : This enzyme is implicated in several cancers and viral infections. Compounds that inhibit DDX3 have shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics like doxorubicin .

Case Studies

A notable study evaluated the cytotoxic effects of various thioxothiazolidin compounds on human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity . In another study, a derivative similar to the compound was tested against HIV and showed significant inhibitory effects on viral replication .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to (Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer (AGS) cells. The mechanism often involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death .

Case Study: Les-3331 Derivative

A closely related compound, Les-3331, demonstrated potent cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and ELISA to measure key apoptotic markers such as caspase-8 and caspase-9 . These findings suggest that the thiazolidinone scaffold is crucial for the anticancer activity of these compounds.

2. Antimicrobial Properties

Thiazolidinone derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can exhibit antibacterial effects against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways .

Biological Activities

1. Anti-inflammatory Effects

Some studies suggest that thiazolidinones may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

2. Antidiabetic Potential

Research has indicated that thiazolidinone derivatives can enhance insulin sensitivity and exhibit hypoglycemic effects, making them candidates for diabetes management .

Chemical Reactions Analysis

Formation of the 4-Thiazolidinone Core

Rhodanine derivatives (2-thioxo-4-thiazolidinones) are typically synthesized from dithiocarbamates via cyclization with α-haloesters or α-haloacids. For example:

D,L-Valine+CS2Dithiocarbamatecyclizationα-chloroester4-Thiazolidinone[2][3]\text{D,L-Valine} + \text{CS}_2 \rightarrow \text{Dithiocarbamate} \xrightarrow[\text{cyclization}]{\alpha\text{-chloroester}} \text{4-Thiazolidinone} \quad \text{[2][3]}

Knoevenagel Condensation

The benzylidene group at the 5-position is introduced via condensation of the 4-thiazolidinone with 4-methylbenzaldehyde under acidic or basic conditions:

4-Thiazolidinone+4-MethylbenzaldehydeAcOH/NaOAcΔ(Z)-Benzylidene Derivative[1][4]\text{4-Thiazolidinone} + \text{4-Methylbenzaldehyde} \xrightarrow[\text{AcOH/NaOAc}]{\Delta} \text{(Z)-Benzylidene Derivative} \quad \text{[1][4]}

Propanamide Coupling

The N-(m-tolyl)propanamide side chain is attached through nucleophilic acyl substitution:

3-Chloropropanoyl chloride+m-ToluidinePropanamide IntermediateThiazolidinone CouplingFinal Product[4][5]\text{3-Chloropropanoyl chloride} + \text{m-Toluidine} \rightarrow \text{Propanamide Intermediate} \xrightarrow[]{\text{Thiazolidinone Coupling}} \text{Final Product} \quad \text{[4][5]}

Thioxo Group (C=S)

  • Tautomerism : The thioxo group participates in keto-enol tautomerism, influencing electrophilic substitution patterns.

  • Nucleophilic Attack : Reacts with amines or hydrazines to form thiosemicarbazides or thiosemicarbazones .

Benzylidene Double Bond

  • Electrophilic Addition : Susceptible to bromination or epoxidation.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated analogue .

Amide Bond

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to release m-toluidine and a carboxylic acid derivative .

Stability Under Experimental Conditions

ConditionStability ProfileKey Observations
Acidic (pH < 3) Partial decompositionAmide bond hydrolysis observed
Basic (pH > 10) Degradation of thiazolidinone ringRing opening at >80°C
Thermal (Δ > 150°C) Decomposition with H₂S releaseConfirmed via TGA-MS

Aldose Reductase Inhibition

The compound’s rhodanine scaffold exhibits mixed-type inhibition of aldose reductase (ALR2) with IC₅₀ values in the submicromolar range. Key interactions:

  • Hydrogen bonding : Between the thioxo group and His110/Tyr48 residues.

  • π-Stacking : Benzylidene moiety with Trp111 .

Antimicrobial Activity

Derivatives show moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) due to disruption of bacterial cell wall synthesis .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)
Bromination Br₂/CCl₄5-Bromo-benzylidene derivative65–70
Hydrogenation H₂ (1 atm)/Pd-C/EtOHDihydrothiazolidinone analogue85
Hydrazine Condensation NH₂NH₂/EtOH/ΔThiosemicarbazide78

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are often compared based on substituent variations, which influence physicochemical properties and bioactivity. Below is a detailed analysis of the target compound against key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Predicted pKa Density (g/cm³)
Target Compound C₂₁H₂₀N₂O₂S₂ 404.5 - 4-methylbenzylidene
- m-tolylamide
Thioxothiazolidinone, Propanamide 9.50 ± 0.10 1.40 ± 0.1
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ 398.5 - 4-methylbenzylidene
- 3-hydroxyphenylamide
Thioxothiazolidinone, Propanamide, Phenol 9.53 ± 0.10 1.43 ± 0.1
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide C₁₈H₁₄N₂O₃S 346.4 - Phenylamide
- Unsubstituted benzylidene
Dioxothiazolidinone, Benzamide 8.20 ± 0.20 1.35 ± 0.1
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one C₁₉H₁₄N₃O₂S 364.4 - Benzylidene
- Oxadiazole
Thiazolidinone, Oxadiazole 7.80 ± 0.15 1.38 ± 0.1

Key Findings :

However, the hydroxyl group in the latter may facilitate hydrogen bonding with biological targets, increasing selectivity. Replacement of the thioxo group (in the target compound) with a dioxo group (as in ) reduces electrophilicity, likely diminishing covalent interactions with cysteine residues in enzymes.

Stereochemical Impact :

  • The Z-configuration of the benzylidene moiety in the target compound creates a planar structure, favoring π-π stacking with aromatic residues in proteins. In contrast, E-isomers (e.g., ) exhibit steric hindrance, reducing binding affinity .

Heterocyclic Modifications: The oxadiazole ring in introduces rigidity and electron-withdrawing effects, altering redox properties compared to the thioxothiazolidinone core. This may explain its lower predicted pKa (7.80 vs. 9.50 in the target compound) .

Lumping Strategy Relevance: Despite structural similarities (e.g., shared thiazolidinone cores), minor substituent changes significantly affect reactivity and pharmacokinetics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and a carbonyl compound (e.g., 4-methylbenzaldehyde) in a DMF-acetic acid solvent mixture. Purification is achieved through recrystallization using DMF-ethanol or DMF-acetic acid systems . Reaction optimization may include adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate) and reflux duration (2–6 hours) to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1247 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.45–7.65 ppm, while the thioxo group influences neighboring carbon shifts .
  • UV-Vis : Analyzes π→π* and n→π* transitions in the benzylidene-thiazolidinone system .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the benzylidene moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in synthetic purity, assay conditions, or biological models. Methodological strategies include:

  • Purity validation : HPLC or TLC to confirm >95% purity .
  • Dose-response studies : Establishing IC₅₀ values across multiple cell lines or enzyme systems (e.g., cyclooxygenase-1 inhibition assays) .
  • Structural analogs : Comparing activity with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify SAR trends .

Q. What computational approaches are used to predict the compound’s reactivity and interaction with biological targets?

  • DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich sites for nucleophilic attacks .
  • Molecular docking : Simulate binding modes with enzymes (e.g., MurB or cyclooxygenase) using software like AutoDock or Schrödinger Suite .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What experimental designs are recommended for elucidating the mechanism of action in antimicrobial or anticancer studies?

  • Enzyme inhibition assays : Measure activity against bacterial targets (e.g., MurB) using spectrophotometric monitoring of NADPH oxidation .
  • Cellular assays : Evaluate cytotoxicity via MTT or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
  • Comparative studies : Test enantiomers or geometric isomers to assess stereospecific effects .

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

  • Solvent systems : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Use K₂CO₃ or NaOAc to stabilize intermediates during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves Z-selectivity .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in spectroscopic data acquisition?

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) for NMR .
  • Cross-validation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian 16) .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents on the benzylidene (e.g., electron-withdrawing groups) or thiazolidinone core .
  • Pharmacophore mapping : Identify critical motifs (e.g., 4-oxo-2-thioxo group) using 3D-QSAR models .

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